2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide
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Overview
Description
2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide is a complex organic compound that features a chloroacetamide group attached to a phenyl ring, which is further substituted with a hydroxy group and a morpholin-4-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide typically involves multiple steps. One common method starts with the chlorination of acetamide to form 2-chloroacetamide. This intermediate is then reacted with 2-hydroxy-5-morpholin-4-ylsulfonylphenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a simpler acetamide derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-keto-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide.
Reduction: Formation of N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide.
Substitution: Formation of N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide derivatives with various substituents.
Scientific Research Applications
2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can interact with amino acid residues in proteins, leading to changes in their conformation and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-hydroxyphenyl)acetamide: Lacks the morpholin-4-ylsulfonyl group, resulting in different chemical properties and applications.
N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide:
Uniqueness
2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide is unique due to the presence of both the chloro and morpholin-4-ylsulfonyl groups. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-5-morpholin-4-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c13-8-12(17)14-10-7-9(1-2-11(10)16)21(18,19)15-3-5-20-6-4-15/h1-2,7,16H,3-6,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARYCWZLJDXTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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